![molecular formula C17H17F3N4O B3011306 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide CAS No. 1396863-09-4](/img/structure/B3011306.png)
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide” is a complex organic compound. It is related to “4-(Trifluoromethyl)nicotinamide (TFNA-AM)”, which is a metabolite of Flonicamid, a novel insecticide with a rapid inhibitory effect against aphid feeding .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, a synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide involves using 4-(trifluoromethyl)nicotinamide and chloroacetonitrile as raw materials, synthesized under the existence of an acid-binding agent . Another method involves the synthesis of 4-(Trifluoromethyl)nicotinamide by adding Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a three-necked flask .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, into drug molecules has gained prominence due to their impact on pharmacological properties. In the past two decades, several FDA-approved drugs have featured the TFM group. Researchers have synthesized and studied these compounds for their potential therapeutic effects. Investigating the chemical properties, pharmacokinetics, and pharmacodynamics of TFM-containing drugs is crucial for advancing drug discovery .
Anticancer Agents
The TFM group has been strategically incorporated into quinazoline derivatives to design novel anticancer agents. These compounds exhibit promising activity against cancer cell lines, including PC3, K562, and HeLa. Researchers have explored their mechanisms of action and evaluated their efficacy in preclinical studies. Understanding the structure-activity relationships of TFM-containing quinazolines can guide the development of targeted therapies .
Neurological Disorders
Fluorinated compounds, including those with TFM groups, have shown potential in treating neurological disorders. Researchers investigate their interactions with neurotransmitter receptors, ion channels, and transporters. The TFM moiety may enhance blood-brain barrier penetration and modulate neuroreceptor activity, making it an intriguing target for drug development in neurology .
Metabolic Diseases
The TFM group’s presence in drug molecules has implications for metabolic disorders such as diabetes and obesity. Researchers explore its effects on enzyme inhibition, receptor binding, and metabolic pathways. Investigating TFM-containing compounds as potential therapeutics for metabolic syndrome is an active area of research .
Antioxidant Properties
Cutaneous aging and photoaging are associated with decreased fibroblast activity and altered extracellular matrix (ECM) protein levels. The TFM group’s presence in compounds may contribute to antioxidant effects, protecting skin cells from oxidative stress. Understanding the molecular mechanisms underlying these effects is essential for developing skincare products and anti-aging treatments .
Agrochemicals and Catalysis
Beyond medicine, organofluorine compounds play a role in agrochemicals and catalysis. Researchers explore TFM-containing molecules as potential herbicides, insecticides, and catalysts. Their unique reactivity and stability make them valuable tools in synthetic chemistry and industrial processes .
Eigenschaften
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)15-12-5-1-2-6-13(12)23-14(24-15)7-9-22-16(25)11-4-3-8-21-10-11/h3-4,8,10H,1-2,5-7,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRBAHGPHUJBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CN=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.